molecular formula C8H14O2 B1641064 (E)-3,4,4-Trimethylpent-2-enoic acid CAS No. 99799-04-9

(E)-3,4,4-Trimethylpent-2-enoic acid

Cat. No.: B1641064
CAS No.: 99799-04-9
M. Wt: 142.2 g/mol
InChI Key: NFLSFCFOAOZXFO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and any common names. It may also include information about the compound’s occurrence in nature or its uses .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. Spectroscopic properties may also be included .

Scientific Research Applications

1. Nephrotoxicity Studies

Research has shown that compounds like 2,2,4-Trimethylpentane (TMP), which shares structural similarities with "(E)-3,4,4-Trimethylpent-2-enoic acid," can induce nephrotoxicity in a gender-specific manner in rats, with male rats being more susceptible. The studies highlight the metabolic disposition of TMP and its interaction with renal proteins like alpha 2u-globulin, which might be implicated in the nephrotoxicity observed in male rats (Charbonneau et al., 1987).

2. Antiepileptic Drug Metabolism

Valproic acid, a widely used antiepileptic drug, undergoes metabolic transformation to various compounds, including 2-en-valproic acid (an unsaturated metabolite), which has been studied for its effects on the body. Research suggests that while valproic acid has therapeutic effects, its metabolites might also contribute to its activity or toxicity. Studies on the transfer of valproic acid and its metabolites to the liver in mice following therapeutic doses provide insights into the drug's metabolism and potential implications for its pharmacological and toxicological profiles (Nau & Loscher, 1985).

3. Cytochrome P450 Enzyme Interactions

The interaction of fatty acids with cytochrome P450 enzymes, which are crucial for drug metabolism, has been studied to understand the metabolic pathways and potential therapeutic implications of various compounds. Research on arachidonic acid-metabolizing cytochrome P450 enzymes and their interaction with omega-3 fatty acids like eicosapentaenoic acid (EPA) provides valuable insights into the metabolic alterations and potential cardiovascular benefits of these interactions (Arnold et al., 2010).

4. Neuroprotective and Analgesic Mechanisms

The mechanisms of action of compounds like α-lipoic acid, which have shown neuroprotective and analgesic effects, are being explored to understand their potential therapeutic applications. Studies on the modulation of T-type calcium channels and the role of α-lipoic acid in pain pathways provide insights into how these compounds could be used to treat pain disorders and their underlying molecular mechanisms (Lee et al., 2009).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be described. This could involve its interaction with biological macromolecules, and its effect on biochemical pathways .

Safety and Hazards

This section would detail any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and any improvements that could be made to its synthesis .

Properties

IUPAC Name

(E)-3,4,4-trimethylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6(5-7(9)10)8(2,3)4/h5H,1-4H3,(H,9,10)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLSFCFOAOZXFO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3,4,4-Trimethylpent-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-3,4,4-Trimethylpent-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(E)-3,4,4-Trimethylpent-2-enoic acid
Reactant of Route 4
(E)-3,4,4-Trimethylpent-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(E)-3,4,4-Trimethylpent-2-enoic acid
Reactant of Route 6
(E)-3,4,4-Trimethylpent-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.